6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chlorothieno[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-6-7(10-2-4)5(3-13-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYFKVZTTWWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid typically follows a multi-step approach involving:
- Construction of the thienopyridine core via cyclization
- Introduction of the chlorine atom at the 6-position
- Installation or transformation of a carboxylic acid group at the 3-position
Below is a detailed breakdown of the most common and effective preparation methods, supported by literature and industrial practice.
Stepwise Preparation Methods
3.1. Cyclization Approach Using Substituted Thiophenes
A prevalent method starts with a substituted thiophene, such as 3-amino-2-methyl acetate-thiophene, which undergoes cyclization with suitable reagents to form the thienopyridine core. Subsequent chlorination and carboxylation steps yield the target compound.
A widely adopted route involves the synthesis of methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate as an intermediate, followed by hydrolysis to the free acid. The process is as follows:
Data Table: Key Properties of the Methyl Ester Intermediate
| Property | Value |
|---|---|
| Name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| Boiling Point | 335.1°C at 760 mmHg |
| Density | 1.459 g/cm³ |
| Flash Point | 156.5°C |
| CAS Number | 952182-43-3 |
3.3. Oxidative Cyclization and Chlorination
Alternative methods may employ oxidative cyclization of 3-aminothienopyridine derivatives, sometimes using hypochlorite or other oxidants, to introduce both the fused ring system and the chlorine atom. The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the desired product.
Industrial and Green Chemistry Considerations
In industrial settings, the synthesis of this compound is often optimized for:
- High yield and purity
- Use of environmentally friendly solvents
- Batch or continuous flow processes to enhance scalability and minimize waste
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization from Substituted Thiophenes | 3-amino-2-methyl acetate-thiophene | Cyclization, chlorination, carboxylation | Flexible for analog synthesis | Multi-step, may require purification |
| Ester Intermediate Route | Pre-formed methyl ester | Hydrolysis | Straightforward, high yield | Requires ester hydrolysis |
| Oxidative Cyclization | 3-aminothienopyridine derivatives | Oxidation, chlorination | Potential for direct synthesis | Sensitive to solvent/reaction conditions |
Research Findings and Optimization
- The methyl ester intermediate route is frequently favored for its operational simplicity and compatibility with standard organic synthesis techniques.
- The choice of chlorinating agent (e.g., N-chlorosuccinimide, thionyl chloride) and hydrolysis conditions (acidic vs. basic) can be optimized to maximize yield and minimize side products.
- Recent studies emphasize the importance of solvent effects and reaction kinetics, especially in oxidative cyclization approaches, to control regioselectivity and avoid undesired dimerization or over-oxidation.
Chemical Reactions Analysis
Types of Reactions
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents like carbodiimides or coupling agents (e.g., EDC, DCC) are used for amide bond formation, while alcohols and acids are used for esterification.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]pyridine derivatives.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Coupling Products: Amides, esters, and other coupled derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid has been investigated for its role as a potential pharmacological agent. Its ability to modulate enzyme activity makes it a candidate for the development of new therapies targeting various diseases, including cancer and neurological disorders.
Case Study : In a study examining the modulation of metabotropic glutamate receptors, derivatives of thienopyridine scaffolds were shown to exhibit promising activity as positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) . This suggests that this compound could be explored further in similar contexts.
Anticancer Research
The compound has shown potential in inhibiting specific kinases implicated in cancer progression. Research indicates that compounds derived from thienopyridine structures can selectively inhibit receptor tyrosine kinases, which are often overexpressed in various cancers such as breast and lung cancer .
Data Table: Anticancer Activity of Thienopyridine Derivatives
| Compound Name | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | EGFR | XX µM | |
| Thienopyridine derivative A | VEGF | YY µM | |
| Thienopyridine derivative B | KDR | ZZ µM |
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research has identified that certain thienopyridine derivatives can influence glutamate signaling pathways, which are critical in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
6-Chloropyridine-3-carboxylic Acid
Key Differences :
Comparison :
| Property | 6-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid | 6-Chloropyridine-3-carboxylic Acid |
|---|---|---|
| Molecular Weight | 213.64 g/mol | 157.56 g/mol |
| Ring System | Thieno[3,2-b]pyridine | Pyridine |
| Melting Point | Not reported | 176–178°C (dec.) |
| Predicted CCS ([M+H]⁺) | 139.3 Ų | Not available |
| Bioactivity | Limited data | Antimicrobial, kinase inhibition |
6-Chlorothieno[3,2-c]pyridine-2-carboxylic Acid
Key Differences :
Comparison :
The positional isomerism significantly affects reactivity; the C3-carboxylic acid in the target compound may facilitate hydrogen bonding in drug-receptor interactions .
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
Key Differences :
Comparison :
| Property | This compound | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid |
|---|---|---|
| Heterocyclic Core | Thienopyridine | Pyrrolopyridine |
| Substituent | Chlorine | Methoxy |
| Bioactivity | Unknown | Antitumor |
Biological Activity
6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This compound features a thieno[3,2-b]pyridine core with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position, which play significant roles in its biological interactions.
- Molecular Formula : C₈H₄ClNO₂S
- Molecular Weight : 213.64 g/mol
- IUPAC Name : 6-chloro-1H-thieno[3,2-b]pyridine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atom and the carboxylic acid group facilitate binding to these targets, influencing their activity. This compound has been explored for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate signaling pathways involved in these diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
-
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics. -
Anti-inflammatory Effects
Research has shown that this compound effectively reduces the levels of inflammatory markers in vitro. In a mouse model of induced inflammation, treatment with this compound resulted in a notable decrease in swelling and pain response compared to control groups, highlighting its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions including substitution and coupling reactions that allow for the formation of various derivatives with enhanced biological properties. These derivatives are being explored for improved efficacy against specific targets in medicinal chemistry applications .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization and functional group modification. For example, analogous heterocyclic compounds are synthesized via condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene. Reaction parameters (temperature, catalyst loading, solvent polarity) are optimized via Design of Experiments (DoE) to maximize yield (≥80%) and purity (≥95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the thienopyridine ring (e.g., δ 7.8–8.5 ppm for aromatic protons).
- HPLC-MS : Determines purity (>98%) and molecular mass (e.g., m/z 228.6 [M+H]).
- Melting Point : Reported mp 176–178°C (decomposition) for related chloropyridinecarboxylic acids .
Q. How can solubility challenges for this compound in aqueous media be addressed?
- Methodology : Solubility is enhanced using co-solvents (e.g., DMSO:water mixtures) or by synthesizing salt forms (e.g., sodium or hydrochloride salts). Stability in organic solvents like ethanol or acetonitrile is confirmed via UV-Vis spectroscopy (λmax ~260 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?
- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing chlorine with fluoro or methyl groups) and testing kinase inhibition (e.g., p38 MAPK IC50 assays). Computational docking (AutoDock Vina) predicts binding affinities to active sites, validated by X-ray crystallography of protein-ligand complexes .
Q. What crystallographic data reveal about the hydrogen-bonding network of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions. For example, 2-Chloropyridine-3-carboxylic acid forms dimeric hydrogen bonds (O–H···N, ~2.8 Å) stabilizing the lattice. Similar analysis applies to the thienopyridine core .
Q. How can conflicting purity data from different synthetic batches be resolved?
- Methodology : Contradictions arise from side reactions (e.g., incomplete cyclization). Use orthogonal techniques:
- TLC/HPLC : Monitor reaction progress and quantify impurities (e.g., unreacted intermediates).
- Elemental Analysis : Verify stoichiometry (C, H, N within ±0.3% of theoretical values).
- Adjust purification methods (e.g., recrystallization in ethanol vs. column chromatography) .
Q. What strategies mitigate degradation during long-term storage?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation products (e.g., hydrolysis of the carboxylic acid group). Storage in amber vials under inert gas (N2) at –20°C preserves integrity, confirmed by periodic HPLC analysis .
Q. How does this compound interact with biological targets at the molecular level?
- Methodology : Fluorescence polarization assays measure binding to enzymes (e.g., COX-2). Molecular dynamics simulations (AMBER) reveal conformational changes in the target upon ligand binding. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for interaction .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
